molecular formula C25H23N3O2 B2928643 2-amino-3-(3,4-dimethylbenzoyl)-N-(p-tolyl)indolizine-1-carboxamide CAS No. 903312-46-9

2-amino-3-(3,4-dimethylbenzoyl)-N-(p-tolyl)indolizine-1-carboxamide

Cat. No. B2928643
CAS RN: 903312-46-9
M. Wt: 397.478
InChI Key: ZVHINRPXZVRUEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-(3,4-dimethylbenzoyl)-N-(p-tolyl)indolizine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is a member of the indolizine family, which is known for its diverse biological activities.

Scientific Research Applications

Optoelectronic Applications

Extensive research has been conducted on the synthesis and application of quinazoline derivatives, which share a core structural similarity with 2-amino-3-(3,4-dimethylbenzoyl)-N-(p-tolyl)indolizine-1-carboxamide, for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds, including quinazoline and pyrimidine derivatives, have been highlighted for their applications related to photo- and electroluminescence. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is of great value for creating novel optoelectronic materials. Aryl(hetaryl)substituted quinazolines with π-extended conjugated systems have shown significant electroluminescent properties, making them crucial for the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Furthermore, pyrimidine derivatives have been found significant as potential photosensitizers for dye-sensitized solar cells, indicating their broad applicability in optoelectronics (Lipunova et al., 2018).

Antitumor Activity

Imidazole derivatives, which bear structural resemblance to 2-amino-3-(3,4-dimethylbenzoyl)-N-(p-tolyl)indolizine-1-carboxamide, have been reviewed for their antitumor activity. Bis(2-chloroethyl)amino derivatives of imidazole and related structures have shown promising results in the search for new antitumor drugs, with some compounds passing the preclinical testing stage. These structures are of interest both for the development of new antitumor drugs and for the synthesis of compounds with various biological properties (Iradyan et al., 2009).

Synthetic Approaches and Bioactivity

The synthesis of pyrazole heterocycles, which are considered pharmacophores and play an important role in many biologically active compounds, highlights the significance of diverse synthetic approaches in medicinal chemistry. Pyrazoles are extensively used as synthons in organic synthesis and possess a wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, and antiviral properties. The synthesis of pyrazole appended heterocyclic skeletons through various methodologies underlines the potential of structurally similar compounds like 2-amino-3-(3,4-dimethylbenzoyl)-N-(p-tolyl)indolizine-1-carboxamide for the development of active biological agents (Dar & Shamsuzzaman, 2015).

properties

IUPAC Name

2-amino-3-(3,4-dimethylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-15-7-11-19(12-8-15)27-25(30)21-20-6-4-5-13-28(20)23(22(21)26)24(29)18-10-9-16(2)17(3)14-18/h4-14H,26H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHINRPXZVRUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(3,4-dimethylbenzoyl)-N-(p-tolyl)indolizine-1-carboxamide

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